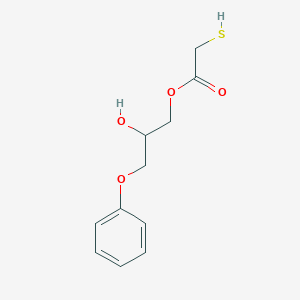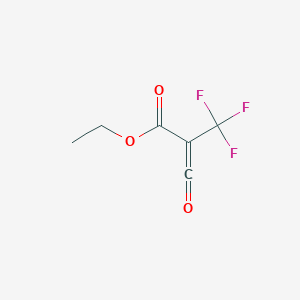
Capric acid, diethanolamine salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Capric acid, also known as decanoic acid, is a saturated fatty acid with the chemical formula CH₃(CH₂)₈COOH. Diethanolamine is an organic compound with the formula HN(CH₂CH₂OH)₂. The combination of these two compounds forms capric acid, diethanolamine salt, which is used in various industrial and scientific applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Capric acid, diethanolamine salt can be synthesized through a neutralization reaction between capric acid and diethanolamine. The reaction typically involves mixing equimolar amounts of capric acid and diethanolamine in a solvent such as ethanol or water, followed by heating the mixture to facilitate the reaction. The product is then purified through crystallization or distillation.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where capric acid and diethanolamine are combined under controlled temperatures and pressures. The reaction mixture is continuously stirred to ensure complete reaction, and the product is separated and purified using industrial-scale crystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Capric acid, diethanolamine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and amides.
Reduction: Reduction reactions can convert the salt into alcohols and amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethanolamine moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are commonly used.
Major Products:
Oxidation: Produces carboxylic acids and amides.
Reduction: Produces alcohols and amines.
Substitution: Produces substituted amines and esters.
Wissenschaftliche Forschungsanwendungen
Capric acid, diethanolamine salt has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of lipid metabolism and as a model compound for fatty acid research.
Industry: Utilized in the production of cosmetics, detergents, and personal care products due to its emulsifying and stabilizing properties.
Wirkmechanismus
The mechanism of action of capric acid, diethanolamine salt involves its interaction with cellular membranes and proteins. The compound can modulate the activity of various enzymes and receptors, such as peroxisome proliferator-activated receptors (PPARs) and AMPA receptors . It also affects the fluidity and permeability of cellular membranes, enhancing the absorption and bioavailability of other compounds.
Vergleich Mit ähnlichen Verbindungen
Nonanoic acid: A saturated fatty acid with one less carbon atom than capric acid.
Undecanoic acid: A saturated fatty acid with one more carbon atom than capric acid.
Decanol: The alcohol derivative of decanoic acid.
Decanal: The aldehyde derivative of decanoic acid.
Uniqueness: Capric acid, diethanolamine salt is unique due to its combination of a fatty acid and an amine, which imparts both hydrophobic and hydrophilic properties. This dual nature makes it an effective emulsifying agent and enhances its solubility in various solvents, making it versatile for use in different applications.
Eigenschaften
CAS-Nummer |
64601-14-5 |
|---|---|
Molekularformel |
C14H31NO4 |
Molekulargewicht |
277.40 g/mol |
IUPAC-Name |
decanoic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C10H20O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10(11)12;6-3-1-5-2-4-7/h2-9H2,1H3,(H,11,12);5-7H,1-4H2 |
InChI-Schlüssel |
ZCNCBFKBQRZZFC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)O.C(CO)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate](/img/structure/B14503327.png)


![Dibenzyl 1-methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine-1,2-dicarboxylate](/img/structure/B14503361.png)




![1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide](/img/structure/B14503380.png)





